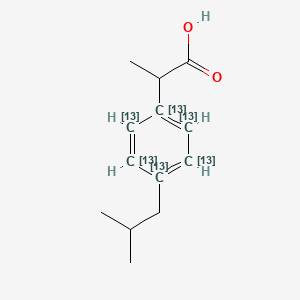

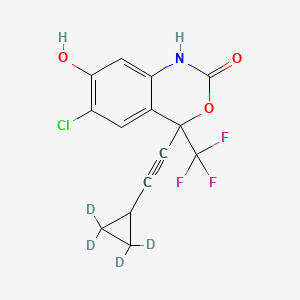

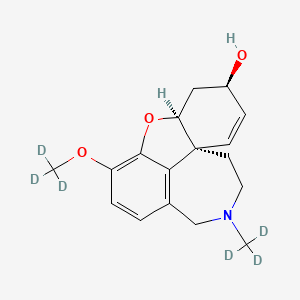

Carbadox-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

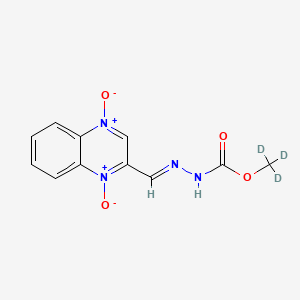

Carbadox-d3 is a deuterium-labeled form of Carbadox . Carbadox is a veterinary drug used to combat infections in swine, particularly swine dysentery . It is part of the Carbadox API family and is categorized under TRC, Antibiotic spectrum of activity, API Reference Standards & Research Materials, and Antimicrobials .

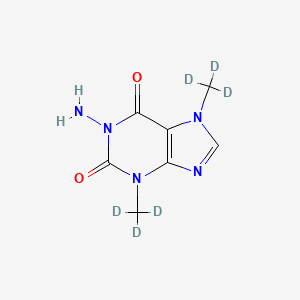

Molecular Structure Analysis

This compound has a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 . The crystal structure of carbadox has been generated and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques . Carbadox crystallizes in space group P21 with a = 13.8155 (3), b = 21.4662 (1), c = 16.3297 (3) Å, β = 110.0931 (7)°, V = 4548.10 (3) Å3, and Z = 16 .

Chemical Reactions Analysis

Carbadox has been shown to have significant effects on the swine gut microbiota . It causes significant alterations in both community structure and bacterial membership, notably a large relative increase in Prevotella populations in medicated pigs .

Physical and Chemical Properties Analysis

This compound appears as a crystalline solid . It should be stored at -20° C . Its melting point is >214°C (lit.) (dec.) .

Wissenschaftliche Forschungsanwendungen

Reaction Kinetics and Transformation in Water Systems

Carbadox (CDX) is a commonly used antibacterial agent in swine husbandry, and its potential release into water systems poses health risks due to its carcinogenic and genotoxic effects. A study focused on the chemical reactivity, reaction kinetics, and transformation pathways of carbadox and related compounds with free chlorine under typical water treatment conditions. It was found that CDX and its main metabolite, desoxycarbadox (DCDX), react rapidly with free chlorine, a reaction that is highly pH-dependent. The study suggests that byproducts retaining biologically active N-oxide groups could remain as active antibacterial agents after treatment, indicating a need for careful consideration in water treatment processes to ensure the removal of active residues (Shah, Kim, & Huang, 2006).

Influence on Swine Gut Microbiota

Carbadox has been shown to have both temporary and lasting effects on the swine gut microbiota. Its use in swine production to prevent dysentery and improve feed efficiency significantly alters bacterial membership and community structure within the gut. Notably, carbadox-treated pigs exhibited significant differences in bacterial populations compared to non-medicated pigs, with notable alterations in the abundance of specific bacterial genera such as Prevotella. These changes underscore the importance of understanding the broader ecological impacts of carbadox use in animal production (Looft et al., 2014).

Induction of Phage Gene Transcription

Carbadox administration in swine has been associated with the induction of phage gene transcription in the gut microbiome, leading to potential transduction of bacterial fitness genes. This phenomenon suggests that carbadox use can have unintended consequences on microbial gene expression and phage population dynamics, contributing to bacterial evolution and potentially impacting antibiotic resistance in clinically relevant bacteria. The study highlights the need for a comprehensive understanding of antibiotic use in agriculture and its ecological and evolutionary impacts on microbial communities (Johnson et al., 2017).

Sorption and Environmental Fate

The environmental fate of carbadox, particularly regarding its sorption properties and stability in soil and water environments, is crucial for assessing its ecological impact. Research has shown that carbadox and its metabolites exhibit varying sorption behaviors in different environmental matrices, influenced by factors such as organic carbon content and clay mineralogy. Understanding these properties is essential for predicting the mobility and persistence of carbadox in the environment, informing strategies for mitigating its ecological footprint (Strock, Sassman, & Lee, 2005).

Wirkmechanismus

Target of Action

Carbadox-d3, a deuterium-labeled derivative of Carbadox , primarily targets bacterial DNA . It is most effective against Gram-positive bacteria and shows high activity in anaerobic conditions . Notably, it is highly active against Clostridium spp. and Brachyspira spp .

Mode of Action

This compound exerts its antibacterial effects by inhibiting DNA synthesis and causing DNA breakage . This dual action results in a bactericidal effect, leading to the death of the bacteria .

Biochemical Pathways

It is known that carbadox, the parent compound, can cause dna damage . This suggests that this compound may also interfere with DNA replication and repair pathways, leading to bacterial cell death .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. For carbadox, it is known that more than 50% of its metabolites are excreted in the urine . The half-life of Carbadox is relatively short, around 6 hours . The volume distribution of Carbadox is fair . No reliable information was found on Carbadox absorption .

Result of Action

The primary result of this compound action is the control of bacterial infections, particularly in swine . By inhibiting DNA synthesis and causing DNA breakage, this compound effectively kills bacteria, thereby controlling the spread of infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is most effective in anaerobic conditions . Additionally, the use of this compound in food animals has raised concerns due to the potential presence of carcinogenic residues in food products . Therefore, the environment in which this compound is used can significantly impact its efficacy and safety.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Carbadox-d3, like its parent compound Carbadox, interacts with various biomolecules, primarily DNA . It inhibits DNA synthesis and can also break existing DNA, exhibiting a bactericidal effect .

Cellular Effects

The effects of this compound on cells are largely due to its interaction with DNA. By inhibiting DNA synthesis and breaking existing DNA, this compound can significantly alter cellular processes

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. It inhibits DNA synthesis and can also break existing DNA, leading to bactericidal effects . This interaction at the molecular level can significantly affect the functioning of cells.

Temporal Effects in Laboratory Settings

This compound has both temporary and lasting effects on the swine gut microbiota . Within 4 days of administration, it causes significant alterations in both community structure and bacterial membership . The long-term effects of this compound on cellular function observed in in vitro or in vivo studies need further exploration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In the United States, it is approved for use in swine but may not be used within 42 days of slaughter . High doses could potentially lead to toxic or adverse effects, although specific threshold effects observed in these studies are not currently available .

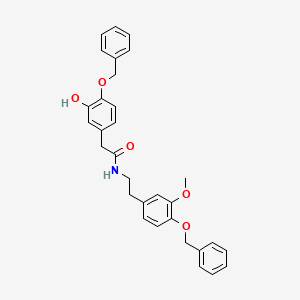

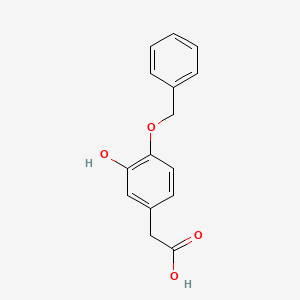

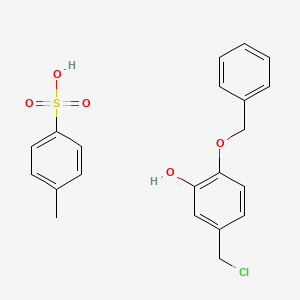

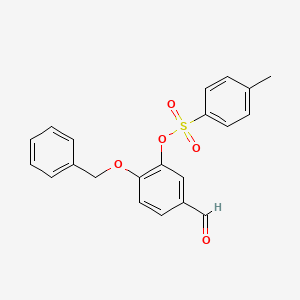

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbadox-d3 involves the incorporation of deuterium atoms into the Carbadox molecule. This can be achieved through a series of reactions that replace the hydrogen atoms in the starting materials with deuterium atoms. The starting materials should be chosen based on their ability to undergo selective deuterium substitution reactions.", "Starting Materials": [ "Carbadox", "Deuterated reagents" ], "Reaction": [ "Step 1: Carbadox is reacted with a deuterated reagent, such as deuterated iodine or deuterated acetic acid, to selectively replace some of the hydrogen atoms with deuterium atoms.", "Step 2: The resulting intermediate is then reacted with another deuterated reagent, such as deuterated lithium aluminum hydride or deuterated sodium borohydride, to replace more of the remaining hydrogen atoms with deuterium atoms.", "Step 3: The final product, Carbadox-d3, is purified through a series of chromatography steps to remove any impurities and isolate the desired compound." ] } | |

CAS-Nummer |

1185240-06-5 |

Molekularformel |

C11H10N4O4 |

Molekulargewicht |

265.24 g/mol |

IUPAC-Name |

trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3 |

InChI-Schlüssel |

OVGGLBAWFMIPPY-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Kanonische SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] |

Synonyme |

(2-Quinoxalinylmethylene)hydrazinecarboxylic Acid Methyl-d3 Ester N,N’-Dioxide; 2-Formylquinoxaline-1,4-dioxide Carbomethoxyhydrazone-d3; Fortigro-d3; GS 6244-d3; Getroxel-d3; Mecadox-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.